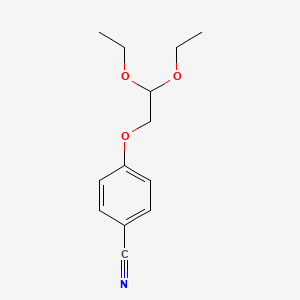

4-(2,2-Diethoxyethoxy)benzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Advanced Organic Synthesis

Benzonitrile and its derivatives are a cornerstone of modern organic synthesis, valued for their versatility as both reactive intermediates and functional components in a wide array of molecules. atamankimya.com The benzonitrile unit, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) group, serves as a precursor for various functional groups, including amines, amides, and carboxylic acids. atamankimya.comrsc.org This reactivity makes benzonitriles crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.comrsc.org

In medicinal chemistry, the benzonitrile moiety is a significant pharmacophore. It can act as a hydrogen bond acceptor, mimicking the properties of other polar groups like pyridines, which is a key strategy in drug design known as bioisosteric replacement. bris.ac.ukresearchgate.net This has led to the incorporation of the benzonitrile group in drugs such as the breast cancer medication Finrozole, where it interacts with the active site of the aromatase enzyme. nih.gov

The synthesis of benzonitriles has evolved from classical methods, such as the Sandmeyer reaction or the ammoxidation of toluene, to more advanced and greener methodologies. rsc.org Recent research has focused on developing catalytic systems, including the use of ionic liquids and transition metal complexes, to improve reaction efficiency, yield, and environmental safety. rsc.orgresearchgate.net Furthermore, the development of atroposelective synthesis methods has opened up new possibilities for creating axially chiral benzonitriles, which were previously difficult to access. nih.gov These advancements underscore the continued importance and expanding utility of benzonitrile derivatives in contemporary chemical research.

Structural Characteristics of the 2,2-Diethoxyethoxy Moiety and its Role in Molecular Architecture

The 2,2-diethoxyethoxy group, an acetal (B89532) of diethoxyacetaldehyde, is a distinctive structural element in organic molecules. Its key feature is the acetal functional group, where a single carbon is bonded to two ethoxy (-OCH2CH3) groups and an ether linkage. This arrangement imparts specific chemical properties and steric bulk to the molecule.

Functionally, the 2,2-diethoxyethoxy moiety often serves as a protected form of an aldehyde or a hydroxyl group. The acetal linkage is stable under basic and neutral conditions but can be readily cleaved under acidic conditions to reveal the original aldehyde. This characteristic makes it a valuable protecting group in multi-step organic syntheses, allowing chemists to selectively mask a reactive aldehyde while other parts of the molecule are being modified.

Historical Context and Evolution of Research on Related Ether-Substituted Benzonitriles

The synthesis of ether-substituted benzonitriles has a long history rooted in classical organic reactions. One of the foundational methods for creating the ether linkage is the Williamson ether synthesis, first reported in 1850. masterorganicchemistry.com This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, remains a widely used and versatile method for preparing a variety of ethers, including those attached to a benzonitrile core. masterorganicchemistry.com Early research into these compounds was often driven by the need for intermediates in the synthesis of dyes, perfumes, and other specialty chemicals. atamankimya.com

Historically, the preparation of benzonitriles themselves involved methods like the reaction of benzoic acid with ammonia (B1221849) at high temperatures or the dehydration of benzamide. google.com These processes, while effective, often required harsh conditions and could lead to impurities that were difficult to remove. google.com

Over the decades, research has focused on developing milder and more efficient synthetic routes. The advent of transition-metal-catalyzed cross-coupling reactions provided new tools for constructing both the ether linkage and for introducing the nitrile group. Furthermore, the development of protecting group strategies has allowed for the synthesis of more complex and highly functionalized ether-substituted benzonitriles.

A significant area of evolution has been in the application of these compounds. While initially used as chemical intermediates, their role in medicinal chemistry has grown substantially. For example, related structures like 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) are intermediates in the synthesis of pharmaceutical agents. google.comchemicalbook.com The understanding of structure-activity relationships has driven the synthesis of a diverse array of ether-substituted benzonitriles with tailored electronic and steric properties for specific biological targets.

Current Research Significance and Challenges in Synthetic Methodology

The current research significance of 4-(2,2-diethoxyethoxy)benzonitrile and related compounds lies in their potential as precursors to more complex molecules, particularly in the fields of materials science and medicinal chemistry. The benzonitrile group is a versatile functional handle, and the diethoxyethoxy moiety can be deprotected to reveal a reactive aldehyde, allowing for further chemical transformations.

One of the primary challenges in the synthesis of substituted benzonitriles is achieving high selectivity and yield, especially in complex molecules. While traditional methods for introducing the nitrile group exist, they can sometimes require harsh reagents or produce significant waste. researchgate.net Modern research is focused on developing more sustainable and "green" synthetic methods. For example, recent studies have explored the use of ionic liquids as recyclable catalysts and solvents for benzonitrile synthesis, achieving high yields under milder conditions. rsc.org

Another challenge is the late-stage functionalization of complex molecules. The ability to introduce a benzonitrile group into a molecule at a later step in the synthesis is highly desirable in drug discovery for structure-activity relationship studies. researchgate.net Innovative strategies, such as the three-step conversion of pyridines into benzonitriles, are being developed to address this challenge, avoiding the use of toxic cyanide sources. bris.ac.ukresearchgate.net

For 4-(2,2-diethoxyethoxy)benzonitrile specifically, a key synthetic step is the etherification of 4-cyanophenol with 2-bromo-1,1-diethoxyethane. Optimizing the reaction conditions for this Williamson ether synthesis to maximize yield and minimize side products is a practical consideration for its large-scale production. The purification of the final product to meet the high-purity standards required for its applications also presents a challenge.

Physicochemical Properties of 4-(2,2-Diethoxyethoxy)benzonitrile

| Property | Value |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 139333-51-6 |

Note: Data for this specific compound is limited in publicly available literature. The table reflects basic calculated properties.

Synthesis of 4-(2,2-Diethoxyethoxy)benzonitrile

A common method for the synthesis of 4-(2,2-diethoxyethoxy)benzonitrile is via the Williamson ether synthesis. This involves the reaction of 4-cyanophenol with a suitable 2,2-diethoxyethyl halide, such as 2-bromo-1,1-diethoxyethane, in the presence of a base.

Reaction Scheme:

In a typical procedure, 4-cyanophenol is treated with a base like potassium carbonate or sodium hydride in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF) to form the corresponding phenoxide. This is followed by the addition of 2-bromo-1,1-diethoxyethane, and the mixture is heated to drive the reaction to completion. After the reaction, the product is isolated by extraction and purified by methods such as column chromatography or recrystallization.

Structure

3D Structure

Properties

CAS No. |

787575-81-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(2,2-diethoxyethoxy)benzonitrile |

InChI |

InChI=1S/C13H17NO3/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-8,13H,3-4,10H2,1-2H3 |

InChI Key |

YXGQLFFOVLQTJG-UHFFFAOYSA-N |

SMILES |

CCOC(COC1=CC=C(C=C1)C#N)OCC |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C#N)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,2 Diethoxyethoxy Benzonitrile and Its Precursors

Classical and Contemporary Approaches to the Formation of Aryl Ethers

The ether linkage in 4-(2,2-diethoxyethoxy)benzonitrile connects the phenolic oxygen of a 4-cyanophenol precursor to a 2,2-diethoxyethoxy group. The formation of this C-O bond is a cornerstone of the synthesis.

Williamson Ether Synthesis in the Context of Benzonitrile (B105546) Precursors

The Williamson ether synthesis is a venerable and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide or tosylate by an alkoxide ion. wikipedia.org In the context of synthesizing 4-(2,2-diethoxyethoxy)benzonitrile, this would typically involve the deprotonation of 4-cyanophenol to form the corresponding phenoxide, which then acts as the nucleophile.

The phenoxide ion would then react with a suitable alkylating agent, such as 2-bromo-1,1-diethoxyethane, via an SN2 mechanism to form the desired ether. wikipedia.org The acidity of the phenolic proton in 4-cyanophenol is enhanced by the electron-withdrawing nature of the cyano group, facilitating its deprotonation with a suitable base like sodium hydroxide (B78521) or potassium carbonate. The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Cyanophenol | 2-Bromo-1,1-diethoxyethane | K2CO3 | DMF | 4-(2,2-Diethoxyethoxy)benzonitrile |

| Sodium 4-cyanophenoxide | 2-Chloro-1,1-diethoxyethane | - | DMSO | 4-(2,2-Diethoxyethoxy)benzonitrile |

Transition Metal-Catalyzed Coupling Reactions for Ether Formation

Modern organic synthesis has seen the rise of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods offer alternatives to the classical Williamson synthesis and can sometimes provide better yields or tolerate a wider range of functional groups.

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming aryl ethers. wikipedia.orgbyjus.com In a potential synthesis of the target molecule, 4-cyanophenol could be coupled with an activated aryl halide in the presence of a copper catalyst. wikipedia.org However, a more relevant application of the Ullmann-type reaction would involve the coupling of 4-halobenzonitrile with 2,2-diethoxyethanol (B41559) in the presence of a copper catalyst and a base. wikipedia.orgnih.gov These reactions often require high temperatures and polar solvents. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of aryl ethers. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of 4-(2,2-diethoxyethoxy)benzonitrile, this would involve reacting 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile (B114466) with 2,2-diethoxyethanol. The choice of ligand is crucial for the success of these reactions. wikipedia.org

| Coupling Partners | Catalyst System | Product |

| 4-Bromobenzonitrile and 2,2-Diethoxyethanol | Pd(OAc)2, X-Phos, Cs2CO3 | 4-(2,2-Diethoxyethoxy)benzonitrile |

| 4-Iodobenzonitrile and 2,2-Diethoxyethanol | CuI, Phenanthroline, K3PO4 | 4-(2,2-Diethoxyethoxy)benzonitrile |

Strategies for Introducing the Benzonitrile Functional Group on Aromatic Substrates

Another synthetic approach involves forming the benzonitrile moiety on a pre-existing aryl ether substrate. This requires methods for the introduction of a cyano group onto an aromatic ring.

Cyano-Functionalization via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) can be a viable method for introducing a cyano group, particularly if the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com Starting with a precursor like 4-(2,2-diethoxyethoxy)-1-halobenzene, where the halo group is a good leaving group (e.g., F or Cl), reaction with a cyanide salt such as sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF could yield the desired benzonitrile. masterorganicchemistry.com The ether group at the para position would provide some electronic activation for this reaction.

Transformation of Aromatic Carboxylic Acid Derivatives to Nitriles

A common and reliable method for the synthesis of benzonitriles is the dehydration of a corresponding benzamide. In this approach, the precursor would be 4-(2,2-diethoxyethoxy)benzoic acid. This carboxylic acid can be converted to the primary amide, 4-(2,2-diethoxyethoxy)benzamide, using standard methods (e.g., conversion to the acid chloride followed by reaction with ammonia). Subsequent dehydration of the amide using a variety of reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) would furnish 4-(2,2-diethoxyethoxy)benzonitrile.

Another route starting from the aldehyde, 4-(2,2-diethoxyethoxy)benzaldehyde, involves its conversion to an aldoxime by reaction with hydroxylamine. google.com The resulting oxime can then be dehydrated to the nitrile using various reagents, including acetic anhydride or specialized catalysts. google.comgoogle.com

| Starting Material | Intermediate | Reagent for Nitrile Formation | Product |

| 4-(2,2-Diethoxyethoxy)benzoic acid | 4-(2,2-Diethoxyethoxy)benzamide | SOCl₂ or P₂O₅ | 4-(2,2-Diethoxyethoxy)benzonitrile |

| 4-(2,2-Diethoxyethoxy)benzaldehyde | 4-(2,2-Diethoxyethoxy)benzaldoxime | Acetic Anhydride | 4-(2,2-Diethoxyethoxy)benzonitrile |

Electrophilic Nitrile Introduction Methods

Direct cyanation of an aromatic ring can be achieved through electrophilic cyanation reactions, although these are generally less common than nucleophilic methods. youtube.com These reactions often require a source of "CN⁺" and a Lewis acid catalyst. rsc.orgrsc.org For a substrate like 1-(2,2-diethoxyethoxy)benzene, direct cyanation could be attempted, although regioselectivity might be an issue. youtube.com

The Sandmeyer reaction provides a classical and effective method for introducing a cyano group. wikipedia.orgbyjus.com This reaction involves the diazotization of an aromatic primary amine, followed by treatment with a copper(I) cyanide salt. numberanalytics.commasterorganicchemistry.com In this synthetic pathway, the starting material would be 4-(2,2-diethoxyethoxy)aniline. This aniline (B41778) would be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent reaction with cuprous cyanide would then yield 4-(2,2-diethoxyethoxy)benzonitrile. wikipedia.orgnih.gov

The Rosenmund-von Braun reaction is another method that utilizes a copper cyanide reagent to convert an aryl halide to an aryl nitrile. wikipedia.orgchem-station.comsynarchive.com This reaction typically requires high temperatures. chem-station.com Starting with 4-(2,2-diethoxyethoxy)-1-halobenzene, treatment with copper(I) cyanide would lead to the desired product. wikipedia.org

| Precursor | Reaction Name | Key Reagents | Product |

| 4-(2,2-Diethoxyethoxy)aniline | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCN | 4-(2,2-Diethoxyethoxy)benzonitrile |

| 4-Bromo-(2,2-diethoxyethoxy)benzene | Rosenmund-von Braun Reaction | CuCN | 4-(2,2-Diethoxyethoxy)benzonitrile |

Acetal (B89532) Formation and Protection/Deprotection Strategies for the 2,2-Diethoxyethoxy Group

The 2,2-diethoxyethoxy group is a key structural feature of the target molecule. Its synthesis and incorporation rely on the principles of acetal chemistry. Acetals are functional groups characterized by two ether groups attached to the same carbon atom and are formed from the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. libretexts.orgyoutube.com This reaction is reversible and can be controlled by the removal of water to drive the formation of the acetal. libretexts.org The stability of acetals under neutral or basic conditions makes them excellent protecting groups for carbonyl functionalities during multi-step syntheses. masterorganicchemistry.comnumberanalytics.com

Synthesis of 2,2-Diethoxyethyl Precursors

The journey to 4-(2,2-diethoxyethoxy)benzonitrile begins with the preparation of a suitable 2,2-diethoxyethyl precursor. A common starting material for this is 2-bromoacetaldehyde diethyl acetal. This commercially available reagent already contains the desired diethoxyethyl moiety. The bromine atom serves as a leaving group, allowing for its displacement by a nucleophile in subsequent steps.

Another key precursor is 2-hydroxyacetaldehyde diethyl acetal (also known as 2,2-diethoxyethanol). This compound can be synthesized through various methods, including the reaction of ethylene (B1197577) glycol with ethanol (B145695) in the presence of an acid catalyst. The hydroxyl group in 2,2-diethoxyethanol can then be activated, for example, by conversion to a tosylate or mesylate, to facilitate its reaction with an aromatic system.

Integration of Acetal Functionality into Aromatic Systems

The incorporation of the 2,2-diethoxyethoxy group onto the benzonitrile framework is typically achieved through a Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This classic organic reaction involves the reaction of an alkoxide with an alkyl halide to form an ether. masterorganicchemistry.com In the context of synthesizing 4-(2,2-diethoxyethoxy)benzonitrile, the nucleophile is the phenoxide ion generated from 4-hydroxybenzonitrile (B152051), and the electrophile is a 2,2-diethoxyethyl derivative with a suitable leaving group, such as 2-bromoacetaldehyde diethyl acetal or 2,2-diethoxyethyl tosylate.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the 4-hydroxybenzonitrile and form the more nucleophilic phenoxide. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Convergent and Linear Synthetic Pathways to 4-(2,2-Diethoxyethoxy)benzonitrile

The synthesis of 4-(2,2-diethoxyethoxy)benzonitrile can be approached through either a linear or a convergent strategy. wikipedia.orgscholarsresearchlibrary.com

Optimization of Reaction Conditions, Selectivity, and Yields in Academic Synthesis

In an academic setting, significant effort is often dedicated to optimizing the synthesis of novel compounds like 4-(2,2-diethoxyethoxy)benzonitrile. This involves a systematic investigation of various reaction parameters to maximize the yield and selectivity of each step.

For the key Williamson ether synthesis step, factors that are typically optimized include:

Base: The choice and amount of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate, sodium hydride, and potassium hydroxide. chemicalbook.com

Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used.

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures can increase the rate but may also lead to the formation of side products.

Leaving Group: The nature of the leaving group on the 2,2-diethoxyethyl precursor influences the reaction rate. Good leaving groups, such as tosylate or iodide, can enhance the efficiency of the substitution reaction.

By carefully controlling these parameters, researchers can achieve high yields of the desired product while minimizing the formation of impurities. Techniques such as chromatography are often employed to purify the final compound and accurately determine the yield. The development of deep learning models to predict reaction yields based on conditions is also an emerging area of research that could further aid in optimization. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A comprehensive NMR analysis of 4-(2,2-Diethoxyethoxy)benzonitrile would involve a suite of one- and two-dimensional experiments to map out the carbon framework and the spatial arrangement of its atoms.

Proton (¹H) NMR Spectroscopic Analysis of Conformational Dynamics

A detailed ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in 4-(2,2-Diethoxyethoxy)benzonitrile. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy groups, and the protons of the ethoxyethoxy side chain. Analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants would allow for the assignment of each proton to its specific position in the molecule. Furthermore, variable temperature ¹H NMR studies could reveal insights into the conformational dynamics of the flexible diethoxyethoxy side chain, potentially identifying different rotamers and the energy barriers between them.

Table 1: Predicted ¹H NMR Data for 4-(2,2-Diethoxyethoxy)benzonitrile

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Aromatic Protons (ortho to -CN) | 7.60 - 7.70 | Doublet | 8.0 - 9.0 |

| Aromatic Protons (ortho to -O) | 6.90 - 7.00 | Doublet | 8.0 - 9.0 |

| -OCH(OCH₂CH₃)₂ | 4.80 - 4.90 | Triplet | 5.0 - 6.0 |

| -OCH₂CH(OCH₂CH₃)₂ | 3.80 - 3.90 | Doublet | 5.0 - 6.0 |

| -OCH₂CH₃ | 3.60 - 3.70 | Quartet | 7.0 - 8.0 |

| -OCH₂CH₃ | 1.20 - 1.30 | Triplet | 7.0 - 8.0 |

Note: The predicted data in this table is based on known chemical shift ranges for similar functional groups and is for illustrative purposes only. Actual experimental data is required for accurate assignment.

Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Assignment

Complementing the ¹H NMR data, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The carbon signals for the aromatic ring, the nitrile group, and the diethoxyethoxy side chain would appear at characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups, facilitating the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 4-(2,2-Diethoxyethoxy)benzonitrile

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Nitrile Carbon (-C≡N) | 118 - 120 |

| Aromatic Carbon (C-CN) | 104 - 106 |

| Aromatic Carbons (ortho to -CN) | 133 - 135 |

| Aromatic Carbons (ortho to -O) | 115 - 117 |

| Aromatic Carbon (C-O) | 162 - 164 |

| -OCH(OCH₂CH₃)₂ | 101 - 103 |

| -OCH₂CH(OCH₂CH₃)₂ | 68 - 70 |

| -OCH₂CH₃ | 63 - 65 |

| -OCH₂CH₃ | 15 - 17 |

Note: The predicted data in this table is based on known chemical shift ranges for similar functional groups and is for illustrative purposes only. Actual experimental data is required for accurate assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously establish the connectivity and stereochemistry of 4-(2,2-Diethoxyethoxy)benzonitrile, a series of two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons, for instance, within the ethyl groups and between the methylene (B1212753) and methine protons of the diethoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning both the ¹H and ¹³C spectra simultaneously.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC would be crucial for establishing the connection of the diethoxyethoxy side chain to the aromatic ring and for confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly valuable for determining the preferred conformation of the flexible side chain and its orientation relative to the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions in the solid state.

Analysis of Nitrile Stretching Frequencies (C≡N)

A prominent and characteristic feature in the vibrational spectra of 4-(2,2-Diethoxyethoxy)benzonitrile would be the stretching vibration of the nitrile (C≡N) group. In the IR spectrum, this would appear as a sharp, intense absorption band typically in the region of 2220-2240 cm⁻¹ for aromatic nitriles. nii.ac.jp The corresponding Raman signal would also be strong and easily identifiable. The precise position of this band can be influenced by the electronic effects of the substituent at the para position.

Characterization of Aromatic Ring Vibrations

The IR and Raman spectra would also exhibit a series of bands corresponding to the vibrations of the benzene (B151609) ring. These include C-H stretching vibrations above 3000 cm⁻¹, and a pattern of characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring influences the exact positions and intensities of these bands, providing further confirmation of the 1,4-disubstituted pattern of the molecule. Analysis of the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region would also be indicative of the para-substitution.

Investigation of Ether and Acetal (B89532) Linkage Signatures

The chemical structure of 4-(2,2-Diethoxyethoxy)benzonitrile contains both an ether linkage (the aryloxy-ethane bond) and an acetal functional group (the diethoxyethane moiety). Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for identifying and characterizing these features.

In an IR spectrum, the ether linkage would be expected to produce a characteristic C-O-C stretching vibration. For aryl alkyl ethers, two strong absorption bands are typically observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. googleapis.comchemicalbook.com The acetal group also contains C-O single bonds, and its absorptions would likely overlap in the 1150-1050 cm⁻¹ region, presenting a complex band.

In ¹H NMR spectroscopy, the protons on the carbons adjacent to the ether and acetal oxygens would exhibit a downfield chemical shift compared to simple alkanes, typically appearing in the 3.4-4.5 ppm range. googleapis.comchemicalbook.com Specifically, the methylene protons of the ethoxy groups (-OCH₂CH₃) and the central ethoxy-substituted methylene (-OCH₂CH(OEt)₂) would reside in this region. The unique proton of the acetal group (-CH(OEt)₂) would likely appear as a triplet, coupled to the adjacent methylene protons.

In ¹³C NMR spectroscopy, the carbon atoms bonded to oxygen in the ether and acetal groups would also be shifted downfield, generally appearing in the 50-80 ppm region. googleapis.comchemicalbook.com The carbon of the acetal group (>C(OR)₂) would be particularly deshielded and readily identifiable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insight into the electronic structure of a molecule, particularly the π-system of the benzonitrile (B105546) core.

Absorption Characteristics of the Benzonitrile Chromophore

The benzonitrile moiety acts as the primary chromophore in this molecule. Aromatic compounds like benzene typically exhibit several absorption bands in the UV region arising from π→π* transitions. nih.gov For monosubstituted benzenes such as benzonitrile, these bands are often observed around 200-280 nm. google.com The presence of the para-alkoxy substituent (the 2,2-diethoxyethoxy group) would be expected to act as an auxochrome, potentially causing a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. This is due to the extension of the conjugated system through the lone pair electrons on the ether oxygen.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the position and intensity of UV-Vis absorption bands. googleapis.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. For a molecule like 4-(2,2-Diethoxyethoxy)benzonitrile, changing from a nonpolar solvent (e.g., hexane) to a polar solvent (e.g., ethanol (B145695) or acetonitrile) could lead to shifts in the λ_max values. The direction of the shift (hypsochromic or bathochromic) would depend on the change in dipole moment of the molecule upon electronic excitation. Generally, for π→π* transitions in which the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, resulting in a bathochromic shift. googleapis.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of a compound, while fragmentation analysis provides structural information.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both EI and ESI are common ionization methods. Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M⁺•) may be observed, but often with low abundance.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This method is ideal for obtaining the molecular weight of the parent molecule with minimal fragmentation. For 4-(2,2-Diethoxyethoxy)benzonitrile, ESI would be a reliable method to confirm its molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented by collision-induced dissociation (CID) to produce a series of product ions. This technique allows for a detailed elucidation of the molecule's structure.

For 4-(2,2-Diethoxyethoxy)benzonitrile, a likely fragmentation pathway would involve the ether and acetal moieties. Key fragmentation patterns for related structures include:

α-cleavage at the ether linkage is a common fragmentation pathway.

For benzonitrile derivatives, a characteristic loss of HCN or HNC (27 Da) from the molecular ion is a major fragmentation channel. googleapis.com

Cleavage of the acetal group could lead to the loss of ethoxy radicals (-OCH₂CH₃, 45 Da) or ethanol (46 Da).

A hypothetical MS/MS experiment on the [M+H]⁺ ion of 4-(2,2-Diethoxyethoxy)benzonitrile would likely reveal fragments corresponding to the stable 4-cyanophenoxy cation and various fragments arising from the breakdown of the diethoxyethoxy side chain.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Geometries

For the representative compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, single-crystal X-ray diffraction analysis reveals that it crystallizes in the orthorhombic space group Pbca. nih.gov The analysis provides a detailed picture of the molecule's three-dimensional shape and the precise spatial arrangement of its constituent atoms.

The molecular structure features a phenol (B47542) ring and a benzonitrile ring, which are not coplanar. The dihedral angle between these two rings is 25.65 (3)°. nih.gov A key feature of the molecular conformation is the configuration about the imine (C=N) double bond, which is determined to be in the E configuration. This conformation is stabilized by a strong intramolecular O—H···N hydrogen bond, which forms a six-membered ring motif known as an S(6) ring. nih.gov

The bond lengths and angles within the molecule are determined with high precision, providing insight into the electronic environment and hybridization of the atoms. These experimental values can be compared with theoretical values from computational models to validate the accuracy of the crystallographic data.

Table 1: Selected Bond Lengths for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile

| Bond | Length (Å) |

|---|---|

| O1—C8 | 1.352 (2) |

| N1—C7 | 1.285 (2) |

| N1—C1 | 1.417 (2) |

| N2—C14 | 1.146 (3) |

| C1—C2 | 1.393 (3) |

| C7—C9 | 1.450 (3) |

Data sourced from a study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., C-H···N, C-H···O)

Beyond the structure of a single molecule, SC-XRD elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. In the case of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the crystal structure is stabilized by a variety of weak non-covalent interactions.

Table 2: Hydrogen Bond Geometry for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1···N1 | 0.82 | 1.84 | 2.565 (2) | 147 |

| C4—H4···N1 | 0.93 | 2.65 | 3.498 (3) | 151 |

| C11—H11···O1 | 0.93 | 2.58 | 3.492 (3) | 167 |

D = donor atom, A = acceptor atom. Data sourced from a study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots, indicating interactions that are shorter than the van der Waals radii. nih.gov

Other notable contacts include N···H/H···N (16.0%) and O···H/H···O (8.3%). nih.gov This detailed quantification allows for a nuanced understanding of the forces governing the supramolecular assembly.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 27.1 |

| N···H/H···N | 16.0 |

| O···H/H···O | 8.3 |

| C···C | 6.2 |

| C···N/N···C | 2.6 |

| Other | < 1.0 |

Data sourced from a study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov

Polymorphism Studies and Solid-State Structure-Property Relationships

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While single-crystal X-ray diffraction is the definitive method for identifying the structure of a specific polymorph, the study of polymorphism often involves screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, or pressures).

Investigating polymorphism is crucial in fields like pharmaceuticals, where different polymorphs can have different bioavailabilities. Techniques such as variable-temperature crystallography can be employed to study phase transitions between polymorphic forms. Each unique polymorph will have a distinct crystal lattice and, consequently, a different diffraction pattern, allowing for their unambiguous identification.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD. carleton.edu Instead of using a single, perfect crystal, PXRD analyzes a finely ground powder containing a vast number of randomly oriented microcrystals. libretexts.org The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). youtube.com

This pattern serves as a unique "fingerprint" for a crystalline solid. ethz.ch PXRD is widely used for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, one can quickly identify the crystalline phases present in a sample. carleton.edu

Purity Analysis: The presence of sharp peaks from impurities can be detected, allowing for an assessment of the bulk sample's purity.

Polymorph Screening: PXRD is a primary tool for distinguishing between different polymorphs, as each will produce a unique diffraction pattern.

Determination of Crystallinity: The technique can be used to assess the degree of crystallinity in a sample by analyzing the ratio of sharp Bragg peaks to the broad, amorphous background signal.

While SC-XRD provides the ultimate detail on a single crystal's structure, PXRD is an indispensable tool for characterizing the bulk properties of a powdered material, ensuring that the material is of the desired phase and purity. nih.govbnl.gov

Computational Chemistry and Theoretical Modeling of 4 2,2 Diethoxyethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, provide precise information about the electronic and geometric structure of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.com By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-(2,2-Diethoxyethoxy)benzonitrile.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org A smaller gap generally suggests higher reactivity. nih.gov

For 4-(2,2-Diethoxyethoxy)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the ether oxygen atoms, while the LUMO is likely centered on the electron-withdrawing nitrile group (C≡N) and the aromatic ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior.

The molecular electrostatic potential (MEP) map is another valuable descriptor obtained from DFT. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In 4-(2,2-Diethoxyethoxy)benzonitrile, the MEP would show negative potential around the nitrile nitrogen and ether oxygens, indicating sites susceptible to electrophilic attack. Positive potential would be found around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for 4-(2,2-Diethoxyethoxy)benzonitrile Note: These are representative values based on typical DFT calculations for similar aromatic nitriles.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability nih.gov |

| Chemical Potential (µ) | -4.15 eV | Measures the escaping tendency of electrons from an equilibrium system irjweb.com |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution irjweb.com |

| Electrophilicity Index (ω) | 3.25 eV | Quantifies the energy lowering of a system when it accepts electrons irjweb.com |

Conformational Analysis and Energy Landscapes of the Flexible Side Chain

The diethoxyethoxy side chain of 4-(2,2-Diethoxyethoxy)benzonitrile possesses significant conformational flexibility due to rotation around its C-C and C-O single bonds. Understanding the preferred conformations is essential, as they can influence the molecule's physical and chemical properties.

Computational conformational analysis involves systematically rotating the dihedral angles of the flexible side chain and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule, identifying stable low-energy conformers (local minima) and the energy barriers (transition states) between them. Such studies reveal which spatial arrangements of the side chain are most likely to exist at a given temperature. For the ether side chain, key conformations would include various gauche and anti arrangements.

Table 2: Hypothetical Relative Energies of Key Conformers of the Diethoxyethoxy Side Chain Note: Energies are relative to the most stable conformer (Conformer 1).

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | anti, anti | 0.00 | ~60% |

| 2 | anti, gauche | 0.75 | ~25% |

| 3 | gauche, gauche | 1.50 | ~10% |

| 4 | gauche, anti | 1.80 | ~5% |

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which allows for direct comparison with experimental data and aids in spectral assignment.

NMR Chemical Shifts : Theoretical predictions of ¹H and ¹³C NMR chemical shifts are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.commdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts with a high degree of accuracy. nih.gov Comparing calculated shifts with experimental data helps confirm the molecular structure and assign specific peaks to individual atoms. nih.gov

Vibrational Frequencies : The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. derpharmachemica.com These calculations yield the normal modes of vibration for the molecule in its ground state. mdpi.com The predicted frequencies are instrumental in assigning experimental spectral bands to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group, C-O-C stretches of the ether linkages, and various aromatic ring vibrations. mdpi.comderpharmachemica.com

UV-Vis Absorption Maxima : The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For 4-(2,2-Diethoxyethoxy)benzonitrile, TD-DFT would predict the electronic transitions responsible for its UV absorption, likely involving π→π* transitions within the benzonitrile (B105546) moiety. nih.gov

Table 3: Illustrative Computationally Predicted Spectroscopic Data for 4-(2,2-Diethoxyethoxy)benzonitrile Note: These are representative values based on typical calculations for similar molecules.

| Spectroscopy Type | Parameter | Calculated Value | Assignment/Description |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~118 ppm | Nitrile Carbon (C≡N) spectrabase.com |

| ¹H NMR | Chemical Shift (δ) | ~7.7 ppm | Aromatic Protons (ortho to -CN) |

| Vibrational (IR) | Frequency (ν) | ~2230 cm⁻¹ | C≡N stretching mode derpharmachemica.com |

| Vibrational (IR) | Frequency (ν) | ~1250 cm⁻¹ | Aryl-O asymmetric stretching |

| UV-Vis | λmax | ~275 nm | π→π* electronic transition nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov For 4-(2,2-Diethoxyethoxy)benzonitrile, MD is particularly useful for enhanced conformational sampling of the flexible side chain, going beyond the static picture provided by PES scans to show how the molecule explores different shapes in solution. nih.gov

Force Field Development and Validation for the Compound

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. nih.gov For a novel or specialized molecule like 4-(2,2-Diethoxyethoxy)benzonitrile, a specific force field may not be readily available in standard databases.

In such cases, a custom force field must be developed and validated. uva.nl The process typically involves:

Parameter Derivation : Obtaining parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Partial atomic charges are often derived from quantum chemical calculations (e.g., using DFT) to accurately represent the molecule's electrostatic potential.

Validation : Testing the force field by running simulations and comparing the results against known experimental data (e.g., density, heat of vaporization) or high-level ab initio calculations. nih.govuva.nl A well-validated force field ensures that the MD simulations produce physically meaningful and accurate results for the dynamic behavior of 4-(2,2-Diethoxyethoxy)benzonitrile.

Simulation of Solvent Effects and Self-Assembly

The behavior of 4-(2,2-diethoxyethoxy)benzonitrile in solution and its tendency to self-assemble are critically influenced by solvent interactions. Computational simulations, particularly molecular dynamics (MD), are powerful tools to explore these phenomena by modeling the explicit interactions between the solute and solvent molecules.

Simulations of 4-(2,2-diethoxyethoxy)benzonitrile in different solvents, ranging from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and protic (e.g., water), can reveal the impact of solvent polarity on the conformation of the flexible diethoxyethoxy chain and the solvation of the nitrile group. In polar solvents, the nitrile group is expected to form strong dipole-dipole interactions or hydrogen bonds, while the hydrophobic ether chain may adopt a more compact conformation. In contrast, nonpolar solvents would lead to weaker, dispersion-dominated interactions.

Molecular dynamics simulations can also predict the self-assembly behavior of 4-(2,2-diethoxyethoxy)benzonitrile. Due to its amphiphilic nature, with a polar head and a nonpolar tail, this molecule is a candidate for forming micelles, bilayers, or other ordered aggregates in solution. Simulations can track the aggregation process, revealing the critical aggregation concentration and the morphology of the resulting nanostructures. The interplay of intermolecular forces, such as π-π stacking of the benzene rings and hydrophobic interactions of the alkyl chains, governs the stability and structure of these assemblies. nih.gov

Table 1: Hypothetical Solvation Free Energies of 4-(2,2-Diethoxyethoxy)benzonitrile in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | -3.5 |

| Acetonitrile (B52724) | 37.5 | -8.2 |

| Water | 80.1 | -7.5 (accounting for hydrophobic effect) |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvation for similar molecules.

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of a flexible molecule like 4-(2,2-diethoxyethoxy)benzonitrile is a complex challenge in computational chemistry. nih.gov Crystal Structure Prediction (CSP) methodologies aim to identify the most stable crystal packing arrangements, known as polymorphs, based on the molecule's chemical diagram. annualreviews.orgresearchgate.net

The first step in CSP is to generate a diverse set of plausible crystal structures. wikipedia.org This involves a systematic search of possible space groups, unit cell dimensions, and molecular conformations. For a flexible molecule like 4-(2,2-diethoxyethoxy)benzonitrile, a key challenge is to adequately sample the conformational space of the diethoxyethoxy tail. This is often achieved through a combination of:

Conformer Generation: Identifying low-energy conformations of the isolated molecule using methods like molecular mechanics or quantum chemistry.

Packing Algorithms: Placing these conformers into various crystallographic symmetry groups to generate a wide range of hypothetical crystal packings.

Software packages such as GRACE, USPEX, and CALYPSO are commonly used for this purpose. wikipedia.org

Once a large set of hypothetical crystal structures is generated, their relative stabilities are assessed by calculating their lattice energies. This is a multi-step process:

Initial Ranking: The structures are first optimized and ranked using computationally efficient methods like molecular mechanics force fields.

Refinement: A smaller set of the most promising structures is then subjected to more accurate, but computationally intensive, quantum mechanical calculations, typically using density functional theory (DFT) with corrections for dispersion interactions (DFT-D). nih.gov

The final output is a crystal energy landscape, which plots the relative energy of the predicted polymorphs. The structures at the lowest energies are considered the most likely to be observed experimentally.

Table 2: Hypothetical Predicted Low-Energy Polymorphs of 4-(2,2-Diethoxyethoxy)benzonitrile

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) |

| Form I | P2₁/c | -125.8 |

| Form II | P-1 | -123.5 |

| Form III | C2/c | -121.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs of CSP studies.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Properties (Methodological Focus)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. rsc.orgresearchgate.net The core principle is that the structure of a molecule contains the information that determines its properties. A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. aidic.it

The development of a QSPR model for 4-(2,2-diethoxyethoxy)benzonitrile and related compounds would involve the following steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest (e.g., boiling point, solubility, etc.) is compiled. This dataset should include molecules structurally similar to 4-(2,2-diethoxyethoxy)benzonitrile.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., orbital energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the property. aidic.it

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Table 3: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Type | Example Descriptor | Description |

| Topological | Wiener Index | A measure of molecular branching. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

Note: This table provides examples of descriptor types relevant to QSPR modeling.

Various software tools are available for developing QSPR models, including Discovery Studio, QSARpro, and open-source libraries like QSPRpred. github.comparssilico.comvlifesciences.com

Chemical Reactivity and Derivatization Strategies for 4 2,2 Diethoxyethoxy Benzonitrile

Reactions Involving the Nitrile (C≡N) Group

The nitrile group is a valuable functional handle due to its strong polarization and the electrophilic nature of its carbon atom. libretexts.orgopenstax.org This allows it to react with a variety of nucleophiles and to undergo reduction and cycloaddition reactions. libretexts.orgopenstax.org

Reduction to Amines and Imines

The nitrile group of 4-(2,2-diethoxyethoxy)benzonitrile can be fully or partially reduced to yield primary amines or imines, respectively.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines. libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.orgopenstax.org Subsequent aqueous workup protonates the resulting dianion to furnish the primary amine. libretexts.orgopenstax.org Applying this to the target molecule would yield 4-(2,2-diethoxyethoxy)benzylamine.

Reduction to Imines and Aldehydes: A partial reduction can be achieved using milder reducing agents. Reagents such as diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to an imine intermediate. chemistrysteps.com Careful control of the reaction conditions and a hydrolytic workup can lead to the formation of the corresponding aldehyde.

Table 1: Reduction Reactions of the Nitrile Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(2,2-Diethoxyethoxy)benzylamine |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles, leading to the formation of amides, carboxylic acids, or ketones. organic-chemistry.orgnih.govresearchgate.net

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions. libretexts.orgopenstax.org The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the carbon's electrophilicity and facilitates the attack of water. libretexts.orgchemistrysteps.comrsc.org This forms an imidic acid intermediate that tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions will then hydrolyze the amide to the carboxylic acid.

Base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgopenstax.org The resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. chemistrysteps.com Similar to the acidic route, the amide can be further hydrolyzed to a carboxylate salt.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to nitriles provides a reliable route to ketones. libretexts.orgopenstax.org The organometallic reagent adds to the nitrile carbon to form an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.org Subsequent hydrolysis of this intermediate yields the corresponding ketone. libretexts.orgopenstax.org For instance, reacting 4-(2,2-diethoxyethoxy)benzonitrile with methylmagnesium bromide would produce 4-(2,2-diethoxyethoxy)acetophenone after workup.

Table 2: Nucleophilic Addition Reactions

| Reaction | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 4-(2,2-Diethoxyethoxy)benzamide | 4-(2,2-Diethoxyethoxy)benzoic acid |

Cycloaddition Reactions

Cycloaddition reactions offer powerful methods for constructing cyclic and heterocyclic systems. libretexts.orgnih.gov The carbon-nitrogen triple bond in nitriles can participate as a 2π component in these transformations.

[4+2] Cycloadditions (Diels-Alder Type): In a Diels-Alder reaction, a conjugated diene reacts with a "dienophile" containing a double or triple bond. libretexts.org While less common than with alkenes, nitriles can act as dienophiles, particularly when activated by electron-withdrawing groups, to form six-membered heterocyclic rings. The reaction of 4-(2,2-diethoxyethoxy)benzonitrile with a suitable diene under thermal or photochemical conditions could yield a dihydropyridine (B1217469) derivative. libretexts.orgyoutube.com

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (in this case, the nitrile). For example, the reaction with an azide (B81097) (R-N₃) can lead to the formation of a tetrazole ring, a common scaffold in medicinal chemistry. Similarly, reaction with nitrile oxides can yield 1,2,4-oxadiazoles. These reactions are highly valuable for creating five-membered aromatic heterocycles.

Pinner Reactions and Amidination

The Pinner reaction is a classic transformation of nitriles that leads to the formation of imino esters, which are themselves versatile intermediates. wikipedia.orgorganic-chemistry.orgnih.gov

Pinner Reaction: This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The process yields an imino ester hydrochloride salt, known as a Pinner salt. organic-chemistry.org For 4-(2,2-diethoxyethoxy)benzonitrile, reaction with ethanol (B145695) and HCl would produce the corresponding ethyl imidate hydrochloride. These salts are generally not isolated and are used directly in subsequent steps. wikipedia.org

Amidination: Pinner salts are valuable precursors for amidines. wikipedia.org Reacting the ethyl imidate hydrochloride of 4-(2,2-diethoxyethoxy)benzonitrile with ammonia (B1221849) or a primary or secondary amine would result in the formation of the corresponding unsubstituted or substituted amidine. Amidines are important functional groups in medicinal chemistry and materials science.

Transformations of the 2,2-Diethoxyethoxy Acetal (B89532) Group

The 2,2-diethoxyethoxy group serves as a protected form of an aldehyde. This acetal functionality is stable under basic and neutral conditions but can be readily cleaved under acidic conditions.

Acid-Catalyzed Hydrolysis to the Corresponding Benzaldehyde (B42025) Derivative

The primary and most synthetically useful transformation of the acetal group is its hydrolysis to reveal the parent aldehyde.

Deprotection: Treatment of 4-(2,2-diethoxyethoxy)benzonitrile with an aqueous acid (such as hydrochloric acid or sulfuric acid) efficiently cleaves the acetal. rsc.org This deprotection step yields 4-formylbenzonitrile, liberating the aldehyde functionality for further reactions such as Wittig olefinations, reductive aminations, or oxidations. orgsyn.org It is important to note that the reaction conditions must be chosen carefully, as acidic conditions can also promote the hydrolysis of the nitrile group to a carboxylic acid, as previously discussed. libretexts.orgopenstax.org Milder conditions would be required to selectively hydrolyze the acetal while preserving the nitrile.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(2,2-Diethoxyethoxy)benzonitrile |

| 4-(2,2-Diethoxyethoxy)benzylamine |

| 4-(2,2-Diethoxyethoxy)benzaldehyde |

| 4-(2,2-Diethoxyethoxy)benzamide |

| 4-(2,2-Diethoxyethoxy)benzoic acid |

| 4-(2,2-Diethoxyethoxy)acetophenone |

| 4-formylbenzonitrile |

| 2,4-dichlorophenoxyacetic acid |

| Acetonitrile (B52724) |

| Acrylonitrile |

| Amygdalin |

| Benzonitrile (B105546) |

| Benzyl cyanide |

| Biatriosporin D |

| Citalopram |

| Cyamemazine |

| Cyclopentenone |

| Diethyl malonate |

| Ethyl acetoacetate |

| Ethyl benzoylacetate |

| Ethyl cyanoacetate |

| Hydrogen cyanide |

| Monaspilosin |

| Parthenolide |

| Pyridazine |

| Pyrrole |

| Thionyl chloride |

Electrophilic Aromatic Substitution (EAS) on the Benzonitrile Ring (Consideration of Directing Effects)

The benzonitrile ring in 4-(2,2-diethoxyethoxy)benzonitrile is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the nitrile group (-CN) and the diethoxyethoxy group (-OCH₂CH(OEt)₂).

The nitrile group is a deactivating group and a meta-director. libretexts.orglumenlearning.comorganicchemistrytutor.comunizin.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

Conversely, the alkoxy group (-OR) is an activating group and an ortho-, para-director. lumenlearning.comorganicchemistrytutor.comunizin.org It donates electron density to the ring via resonance, increasing the ring's reactivity and directing electrophiles to the ortho and para positions. organicchemistrytutor.comwikipedia.org

In 4-(2,2-diethoxyethoxy)benzonitrile, the two groups have opposing effects. The strong activating effect of the para-alkoxy group will dominate over the deactivating effect of the nitrile group, making the ring more reactive than benzene (B151609) itself. The substitution will be directed to the positions ortho to the activating alkoxy group (and meta to the deactivating nitrile group). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions adjacent to the diethoxyethoxy group. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org

| Substituent | Effect on Reactivity | Directing Effect |

| -CN | Deactivating libretexts.orgunizin.org | Meta libretexts.orgunizin.org |

| -OCH₂CH(OEt)₂ | Activating lumenlearning.comunizin.org | Ortho, Para lumenlearning.comunizin.org |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and can be effectively utilized to modify the aryl ring of derivatives of 4-(2,2-diethoxyethoxy)benzonitrile. nih.govlibretexts.orgnobelprize.org These reactions typically involve the coupling of an organometallic reagent with an aryl halide or triflate in the presence of a palladium catalyst. libretexts.org To utilize this chemistry, the benzonitrile derivative would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate group, through electrophilic aromatic substitution or other synthetic methods.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming aryl-aryl bonds by coupling an aryl boronic acid or ester with an aryl halide or triflate. libretexts.orglibretexts.orgyonedalabs.com An appropriately halogenated or triflated derivative of 4-(2,2-diethoxyethoxy)benzonitrile could be coupled with various aryl boronic acids under standard Suzuki-Miyaura conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system. libretexts.orgacs.orgrsc.org This would allow for the introduction of a wide range of substituted aryl groups onto the benzonitrile core.

| Reactants | Catalyst System | Product | Reference |

| Aryl Halide/Triflate + Aryl Boronic Acid | Pd(0) catalyst, Base | Biaryl Compound | libretexts.orglibretexts.org |

| 4-Acetylphenyl bromide + Phenylboronic acid | Pd/7a | 4-Acetylbiphenyl | researchgate.net |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling enables the introduction of alkynyl groups onto an aromatic ring through the reaction of a terminal alkyne with an aryl halide or triflate. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org A halogenated derivative of 4-(2,2-diethoxyethoxy)benzonitrile could be coupled with various terminal alkynes to generate a diverse array of alkynyl-substituted benzonitriles. Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

| Reactants | Catalyst System | Product | Reference |

| Aryl Halide/Triflate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orglibretexts.org |

| Aryl Bromides + Alkynes | [DTBNpP] Pd(crotyl)Cl | Arylalkynes | nih.gov |

| Non-activated Alkyl Halides + Acetylene (B1199291) | Ni-catalyst, Cu(I) co-catalyst | Alkylalkynes | acs.org |

Heck and Stille Coupling Reactions

Heck Reaction: The Heck reaction involves the coupling of an aryl halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comnih.gov A halogenated derivative of 4-(2,2-diethoxyethoxy)benzonitrile could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce vinyl-type substituents onto the aromatic ring.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl halide or triflate. libretexts.org This reaction offers a complementary approach to the Suzuki-Miyaura coupling for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups.

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Heck Coupling | Aryl Halide/Triflate + Alkene | Pd catalyst, Base | Substituted Alkene | organic-chemistry.orgyoutube.com |

| Stille Coupling | Aryl Halide/Triflate + Organotin Reagent | Pd catalyst | Biaryl or Vinylarene | libretexts.org |

Functionalization of the Alkyl Ether Chain

The alkyl ether chain of 4-(2,2-diethoxyethoxy)benzonitrile presents a versatile platform for chemical modification, primarily through reactions targeting the diethyl acetal and the ether linkages. These transformations allow for the introduction of a variety of functional groups, enabling the synthesis of diverse derivatives.

The principal strategy for functionalizing the alkyl ether chain involves the hydrolysis of the diethyl acetal moiety. This reaction converts the acetal into a reactive aldehyde, which can then undergo a wide range of subsequent derivatization reactions. Under more stringent conditions, cleavage of the ether bonds can also be achieved, offering an alternative route for modification.

Hydrolysis of the Diethyl Acetal

The most direct method for initiating functionalization of the alkyl ether chain is the hydrolysis of the terminal diethyl acetal group. This reaction is typically carried out under acidic conditions, which protonates one of the ethoxy groups, converting it into a good leaving group (ethanol). Subsequent attack by water and elimination of the second molecule of ethanol yields the corresponding aldehyde, 4-(2-oxoethoxy)benzonitrile.

The general mechanism for the acid-catalyzed hydrolysis of an acetal proceeds through the formation of a hemiacetal intermediate, which is then further hydrolyzed to the aldehyde. A large excess of water is often employed to drive the equilibrium towards the formation of the aldehyde. Various acid catalysts can be employed for this transformation, ranging from dilute mineral acids to solid-supported acid resins, which can facilitate easier work-up and purification.

While specific studies on the hydrolysis of 4-(2,2-diethoxyethoxy)benzonitrile are not extensively documented, the reaction conditions can be inferred from general procedures for acetal deprotection. Mild acidic conditions, such as using a catalytic amount of a strong acid in a mixture of an organic solvent and water, are typically sufficient to effect the hydrolysis without significantly impacting the nitrile or the ether linkage.

Subsequent Derivatization of the Aldehyde

The aldehyde functional group in 4-(2-oxoethoxy)benzonitrile is a key intermediate that opens up a vast array of possibilities for further derivatization. The reactivity of the aldehyde allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide range of functionalized benzonitrile derivatives.

One prominent example of such derivatization is the Wittig-type olefination. For instance, the closely related 4-formylbenzonitrile, which shares the same reactive aldehyde moiety, can be converted into 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org This type of reaction demonstrates the utility of the aldehyde in extending the carbon chain and introducing new functional groups.

The table below summarizes representative derivatization reactions that can be performed on the aldehyde generated from the hydrolysis of 4-(2,2-diethoxyethoxy)benzonitrile, based on known transformations of analogous aldehydes.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-(2-oxoethoxy)benzonitrile | Triphenylphosphine, Potassium 2-bromo-2,2-difluoroacetate, DMF | 4-(3,3-difluoroallyl)oxybenzonitrile | Wittig-type Olefination |

| 4-(2-oxoethoxy)benzonitrile | Hydroxylamine hydrochloride | 4-(2-(hydroxyimino)ethoxy)benzonitrile | Oxime formation |

| 4-(2-oxoethoxy)benzonitrile | Sodium borohydride, Methanol | 4-(2-hydroxyethoxy)benzonitrile | Reduction |

| 4-(2-oxoethoxy)benzonitrile | 2,4-Dinitrophenylhydrazine, Acid catalyst | 4-(2-((2,4-dinitrophenyl)hydrazono)ethoxy)benzonitrile | Hydrazone formation |

This table presents potential reactions based on the known reactivity of aldehydes. Specific yields and reaction conditions would require experimental optimization for 4-(2-oxoethoxy)benzonitrile.

Modification of the Ether Linkage

Beyond the hydrolysis of the acetal, the ether linkages within the alkyl chain represent another, albeit more challenging, target for functionalization. Cleavage of ether bonds typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

These reactions proceed via nucleophilic substitution, where the ether oxygen is first protonated by the strong acid. The halide anion then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the other portion of the molecule as an alcohol. In the case of 4-(2,2-diethoxyethoxy)benzonitrile, this could potentially lead to the formation of various halogenated and hydroxylated derivatives. However, the forcing conditions required for ether cleavage may also affect other functional groups in the molecule, such as the nitrile group, necessitating careful selection of reagents and reaction parameters.

Synthesis and Characterization of Novel Derivatives and Analogs of 4 2,2 Diethoxyethoxy Benzonitrile

Design Principles for Structure-Property Relationships in Benzonitrile (B105546) Derivatives

The design of novel benzonitrile derivatives is guided by the fundamental principles of structure-property relationships. The inherent properties of these molecules can be finely tuned by strategic modifications to their molecular architecture. The benzonitrile unit itself features a strong dipole moment and the cyano group can participate in hydrogen bonding, influencing intermolecular interactions and, consequently, physical properties such as melting point and solubility.

The synthesis of the parent compound, 4-(2,2-diethoxyethoxy)benzonitrile, is most effectively achieved through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 4-cyanophenol is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with 2-bromo-1,1-diethoxyethane to yield the target ether. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at elevated temperatures, generally between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. rsc.org

Plausible Synthesis of 4-(2,2-Diethoxyethoxy)benzonitrile:

Reactants: 4-cyanophenol and 2-bromo-1,1-diethoxyethane

Base: Potassium carbonate (K₂CO₃)

Solvent: Acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

Temperature: 80 °C

Reaction Time: 4-6 hours

While specific experimental data for this exact reaction is not widely published, yields for similar Williamson ether syntheses are typically in the range of 50-95%. rsc.org

Systematic Modification of the Benzonitrile Core (e.g., Halogenation, Alkyl/Alkoxy Substitutions)

Systematic modification of the benzonitrile core is a key strategy for tuning the properties of the parent compound. Halogenation and the introduction of alkyl or additional alkoxy groups can significantly alter the electronic and steric profile of the molecule.

Halogenation: Electrophilic aromatic substitution reactions can be used to introduce halogen atoms (F, Cl, Br, I) onto the benzonitrile ring. The directing effects of the existing alkoxy and cyano groups will influence the position of substitution. The ether group is an ortho-, para-director, while the nitrile group is a meta-director. Given the para-position is occupied, halogenation would be expected to occur at the positions ortho to the ether linkage (positions 3 and 5). For example, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Alkylation/Alkoxy Substitutions: Friedel-Crafts alkylation or acylation followed by reduction can introduce alkyl groups onto the aromatic ring. Similarly, additional alkoxy groups can be introduced, although this may require a multi-step synthesis starting from a precursor with multiple hydroxyl groups on the benzene (B151609) ring.

Below is a table of plausible derivatives with predicted spectroscopic data based on known values for similar compounds.

| Compound Name | Modification | Plausible Synthetic Route | Predicted ¹H NMR Signals (CDCl₃, δ ppm) | Predicted IR (cm⁻¹) |

| 3-Bromo-4-(2,2-diethoxyethoxy)benzonitrile | Bromination | Bromination of the parent compound with Br₂/FeBr₃ | 7.8-8.0 (d, 1H, Ar-H), 7.6-7.8 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 4.8 (t, 1H, CH(OEt)₂), 4.2 (t, 2H, OCH₂), 3.6-3.8 (m, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) | 2230 (C≡N), 1250 (C-O ether), 1050-1150 (C-O acetal) |

| 3-Methyl-4-(2,2-diethoxyethoxy)benzonitrile | Alkylation | Friedel-Crafts alkylation or multi-step synthesis | 7.4-7.6 (m, 2H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 4.8 (t, 1H, CH(OEt)₂), 4.2 (t, 2H, OCH₂), 3.6-3.8 (m, 4H, OCH₂CH₃), 2.2 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) | 2225 (C≡N), 1245 (C-O ether), 1050-1150 (C-O acetal) |

| 3,5-Dichloro-4-(2,2-diethoxyethoxy)benzonitrile | Chlorination | Chlorination with Cl₂/AlCl₃ | 7.7 (s, 2H, Ar-H), 4.8 (t, 1H, CH(OEt)₂), 4.2 (t, 2H, OCH₂), 3.6-3.8 (m, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) | 2235 (C≡N), 1260 (C-O ether), 1050-1150 (C-O acetal) |